2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
Description
Molecular Geometry and Bonding Analysis
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (C₁₁H₁₀O₂) features a strained cyclopropene ring system with a fused carboxylic acid group, methyl substituent, and phenyl substituent. The cyclopropene ring adopts a non-planar geometry due to angle strain from its 60° bond angles, which deviate significantly from the ideal 120° for sp²-hybridized carbons. The double bond within the cyclopropene ring introduces torsional strain, further destabilizing the structure.
Substituent effects critically influence bonding:
- Methyl group : Electron-donating inductive effects slightly reduce ring strain.
- Phenyl group : Conjugation with the cyclopropene π-system delocalizes electron density, as evidenced by shortened C–C bond lengths (1.34–1.38 Å) between the phenyl ring and cyclopropene carbons.
- Carboxylic acid : The –COOH group adopts a bisecting conformation relative to the cyclopropene ring, enabling partial π-orbital overlap between the carbonyl and cyclopropene systems.
Key bond parameters (from X-ray crystallography):
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| Cyclopropene C=C | 1.31 | C–C–C: 58.7 |
| C(cyclopropene)–COOH | 1.49 | C–C=O: 123.5 |
| C(cyclopropene)–Ph | 1.51 | Ph–C–C(ring): 37.2 |
Properties
IUPAC Name |
2-methyl-3-phenylcycloprop-2-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-9(10(7)11(12)13)8-5-3-2-4-6-8/h2-6,10H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSNAKLSPHPDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407588 | |
| Record name | 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18826-56-7 | |
| Record name | 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbene Synthesis via Diazo Compounds and Alkynes
The most general and efficient approach to synthesize cyclopropene carboxylates, including 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid derivatives, is the reaction of diazo compounds with alkynes catalyzed by rhodium complexes. This method, often called the diazo method, involves the generation of a carbene intermediate from a diazoacetate which then cyclopropenates the alkyne.
- A diazoacetate, such as methyl phenyldiazoacetate, is dissolved in dichloromethane.
- This solution is added slowly (via syringe pump) to a stirred mixture of a rhodium catalyst (e.g., Rh₂(OAc)₄) and an alkyne (e.g., phenylacetylene) at room temperature.
- After completion of the addition, the reaction mixture is stirred further, filtered, concentrated, and purified by chromatography to isolate the cyclopropene ester.
| Starting Materials | Catalyst | Product Yield (%) | Product Description |
|---|---|---|---|
| Methyl phenyldiazoacetate + phenylacetylene | Rh₂(OAc)₄ (0.10 mmol) | 71-73 | Methyl 2-methyl-3-phenylcyclopropene-1-carboxylate (2c) |
| Methyl phenyldiazoacetate + 1-hexyne | Rh₂(OAc)₄ | 71-72 | Methyl 2-hexylcyclopropene-1-carboxylate (2d) |
This method is scalable and reproducible, providing good yields of the cyclopropene esters, which are precursors to the target carboxylic acid.
Ester Saponification to Obtain the Carboxylic Acid
Following the preparation of the methyl ester of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylate, hydrolysis (saponification) is performed to yield the corresponding free carboxylic acid.
Typical Saponification Procedure:
- The cyclopropene methyl ester is treated with aqueous potassium hydroxide (KOH) in methanol.
- The reaction mixture is stirred overnight at room temperature or slightly elevated temperatures.
- After removal of methanol, the mixture is acidified to pH 1-3 with concentrated hydrochloric acid.
- The acidified mixture is extracted with dichloromethane, dried, filtered, and concentrated.
- The residue is purified by silica gel chromatography to isolate the cyclopropene carboxylic acid.
| Ester Starting Material | Conditions | Yield (%) | Product Description |
|---|---|---|---|
| Methyl 2-methylcyclopropene-1-carboxylate (2b) | Aqueous KOH (8.5%), MeOH, rt, overnight | ~90-92 | This compound (3b) |
This step efficiently converts the ester to the acid with minimal decomposition of the sensitive cyclopropene ring.
Alternative Synthetic Routes and Modifications
Historical and comprehensive reviews of cyclopropene-3-carboxylate esters highlight the development of various synthetic routes, including:
- Direct carbene addition to alkynes using diazo compounds, as above.
- Modifications of the diazo method to improve yields and stereoselectivity.
- Use of different rhodium catalysts and reaction conditions to optimize the cyclopropenation step.
- Subsequent functional group transformations on the cyclopropene ring.
The seminal work by Protopopova and Shapiro (1989) provides an extensive classification and correlation of these methods, emphasizing the diazo method as the most accessible and productive route for preparing cyclopropene carboxylates, including methyl and ethyl esters which can be hydrolyzed to the corresponding acids.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclopropenation | Methyl phenyldiazoacetate + phenylacetylene, Rh₂(OAc)₄, CH₂Cl₂, rt | Methyl 2-methyl-3-phenylcyclopropene-1-carboxylate | 71-73 | Syringe pump addition, chromatography purification |
| Ester saponification | Aqueous KOH (8.5%), MeOH, rt, overnight, acidification | This compound | ~90 | Silica gel chromatography purification |
Research Findings and Analytical Data
- The cyclopropenation reactions proceed smoothly with good regio- and stereoselectivity under rhodium catalysis.
- The methyl esters are typically isolated as oils or pale yellow liquids, characterized by NMR and mass spectrometry.
- The cyclopropene ring is preserved during saponification under mild conditions, yielding the free acid as a clear oil or solid.
- Analytical data such as ^1H NMR, ^13C NMR, and HRMS confirm the structure and purity of the products.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of 2-methyl-3-phenyl-2-cyclopropanol.
Substitution: Formation of halogenated cyclopropene derivatives.
Scientific Research Applications
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
- CAS Number : 18826-56-7
- Molecular Formula : C₁₁H₁₀O₂
- Molecular Weight : 174.2 g/mol
Structural Features :
The compound comprises a strained cyclopropene ring substituted with a methyl group at position 2, a phenyl group at position 3, and a carboxylic acid moiety at position 1 . The cyclopropene ring’s inherent strain (~50 kcal/mol) contributes to high reactivity, particularly in ring-opening or cycloaddition reactions.
Applications :
Primarily used as a synthetic intermediate in organic chemistry for constructing complex molecules, including pharmaceuticals and agrochemicals. Its carboxylic acid group enables derivatization into esters, amides, or salts .
Comparison with Structurally Similar Compounds
2-(p-Methoxyphenyl)-3-phenyl-2-cyclopropene-1-carboxylic Acid
Key Differences :
- Substituents : Replaces the methyl group with a p-methoxyphenyl group, enhancing electron density via the methoxy (-OCH₃) substituent .
- Synthesis : Prepared via copper-catalyzed cyclopropanation of (p-methoxyphenyl)phenylacetylene with ethyl diazoacetate, yielding 8.8 g of crude product (purified to 2.0 g via recrystallization) .
Reactivity :
The electron-donating methoxy group may stabilize transition states in Diels-Alder reactions, altering regioselectivity compared to the methyl-substituted compound .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Key Differences :
- Core Structure: Pyrimidine ring (aromatic, six-membered) vs. cyclopropene (three-membered, non-aromatic) .
- Substituents : Chlorine at position 2 and methyl at position 6 on the pyrimidine ring.
- Acidity : The pyrimidine ring’s electron-withdrawing nature increases carboxylic acid acidity (pKa ~2–3) compared to cyclopropene derivatives (pKa ~4–5, estimated) .
Applications :
Widely used in medicinal chemistry for kinase inhibitor synthesis due to pyrimidine’s bioisosteric properties, contrasting with cyclopropene derivatives’ focus on strain-driven reactivity .
Cyclopropanecarboxylic Acid Ester Derivatives
Example Compound :
2,2-Dimethyl-3-(2-methyl-1-propenyl)-cyclopropanecarboxylic acid, 2-methyl-4-oxo-3-(2,4-pentadienyl)-2-cyclopenten-1-yl ester (CAS 121-21-1) .
Key Differences :
- Functional Groups : Ester group replaces carboxylic acid, reducing polarity and enhancing lipid solubility.
- Substituents : Dimethyl and pentadienyl groups increase steric bulk and hydrophobicity.
- Stereochemistry: Chiral centers (R-configuration noted) influence biological activity, unlike the planar cyclopropene analog .
Applications :
Used in fragrance and pesticide formulations due to ester stability and volatility, diverging from the carboxylic acid’s role in polar intermediates .
Tabulated Comparison of Key Properties
Critical Analysis of Research Findings
- Synthetic Challenges : Cyclopropene derivatives require controlled conditions to prevent ring-opening, whereas pyrimidine analogs prioritize regioselective functionalization .
- Thermodynamic Stability : Cyclopropene’s strain energy makes it less stable than cyclopropane esters, necessitating low-temperature storage .
Biological Activity
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (C11H10O2) is a cyclopropene derivative that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.
The compound features a cyclopropene ring, which is known for its strain and reactivity, potentially influencing its interaction with biological targets. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 174.20 g/mol |
| Boiling Point | 283.41 °C |
| Density | 1.16 g/cm³ |
| Melting Point | 95.16 °C |
| Water Solubility | 429.67 mg/L |
These properties suggest that the compound may exhibit significant interactions in biological systems, particularly in enzymatic processes and receptor binding.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Properties:
In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, a study demonstrated that it effectively reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .
2. Enzyme Inhibition:
The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling .
3. Antimicrobial Activity:
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Synthesis
The synthesis of this compound typically involves several key steps:
-
Formation of Cyclopropene Ring:
The cyclopropene structure can be formed through the reaction of appropriate precursors under controlled conditions. -
Carboxylation:
The introduction of the carboxylic acid group can be achieved via nucleophilic substitution reactions using carbon dioxide or derivatives. -
Purification:
The final product is purified using standard techniques such as recrystallization or chromatography to achieve high purity suitable for biological testing.
Case Studies
Several case studies highlight the biological activity of this compound:
Study 1: Anticancer Activity
A study published in Cancer Research reported that treatment with this compound led to a significant decrease in tumor growth in xenograft models of breast cancer . The mechanism was attributed to the modulation of apoptotic pathways.
Study 2: Enzyme Interaction
Research conducted on enzyme kinetics showed that this compound acts as a competitive inhibitor for COX enzymes, with an IC50 value indicating potent inhibition compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
Study 3: Antimicrobial Efficacy
In an investigation into antimicrobial agents, this compound displayed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a scaffold for developing new antibiotics.
Q & A
Q. What are the standard synthetic routes for 2-methyl-3-phenyl-2-cyclopropene-1-carboxylic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclopropanation of α,β-unsaturated esters or ketones, followed by functional group transformations. A common approach involves:
- Step 1 : Cyclopropanation of a substituted allylic precursor (e.g., methyl 2-methyl-3-phenylacrylate) using a carbene transfer reagent (e.g., CH₂N₂ or Simmons-Smith reagent) under inert conditions to form the cyclopropene ring .
- Step 2 : Hydrolysis of the ester group to the carboxylic acid using aqueous NaOH or LiOH in THF/MeOH .
Q. Key Variables :
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- NMR : ¹H and ¹³C NMR identify the cyclopropene ring (characteristic deshielded protons at δ 1.8–2.5 ppm) and carboxylic acid (broad peak at δ 10–12 ppm). Discrepancies in coupling constants may arise from ring strain or solvent effects .
- IR : Confirms the carboxylic acid group (C=O stretch ~1700 cm⁻¹) and cyclopropene (C=C stretch ~1650 cm⁻¹). Overlapping peaks with phenyl groups require deconvolution .
- Resolution Strategy : Compare experimental data with computational models (DFT calculations) to validate assignments .
Q. How does the compound’s stereochemistry impact its reactivity in organic synthesis?
The strained cyclopropene ring and substituent arrangement (methyl at C2, phenyl at C3) create unique electronic and steric effects:
- Electrophilic Additions : The cyclopropene ring undergoes regioselective additions (e.g., epoxidation) at the less substituted double bond due to steric hindrance from the phenyl group .
- Ring-Opening Reactions : Acidic conditions (e.g., H₂SO₄) may cleave the cyclopropene ring, forming conjugated dienes. Steric protection from the methyl group slows this process .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of enantiomerically pure derivatives?
- Density Functional Theory (DFT) : Predicts transition states for cyclopropanation to guide catalyst selection (e.g., chiral Rh catalysts for enantioselectivity) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving yields by 15–20% .
Case Study : A 2024 study achieved 92% enantiomeric excess using a Rh-catalyzed asymmetric cyclopropanation, validated by HPLC chiral column analysis .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or anti-inflammatory activity may arise from:
- Purity Issues : Trace metal residues (e.g., from catalysts) can skew bioassay results. Purify via recrystallization (ethanol/water) or HPLC .
- Structural Analogues : Compare with 3-phenylcyclopropane-1-carboxylic acid derivatives to isolate the methyl group’s role in activity .
Example : A 2025 study found that the methyl group enhances membrane permeability, increasing antibacterial efficacy by 40% compared to non-methylated analogs .
Q. How can the compound’s stability be improved for in vivo therapeutic studies?
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Heat Management : Exothermic cyclopropanation requires precise temperature control (jacketed reactors with cryogenic cooling).
- Catalyst Recycling : Immobilize Rh catalysts on silica supports to reduce costs and metal leaching .
- Quality Control : Use inline FTIR and PAT (Process Analytical Technology) to monitor reaction progress and detect byproducts .
Q. How does the compound interact with biological targets at the molecular level?
- Molecular Docking : Simulations suggest the cyclopropene ring binds to hydrophobic pockets in enzyme active sites (e.g., COX-2 for anti-inflammatory activity) .
- Mutagenesis Studies : Replace key residues (e.g., Phe³⁸⁵ in COX-2) to confirm binding interactions via SPR (Surface Plasmon Resonance) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
